Isotoosendanin
Overview
Description
Synthesis Analysis
Isotoosendanin's synthesis involves complex organic chemistry techniques. While specific synthesis routes for isotoosendanin were not detailed in the available literature, general advancements in isocyanide insertion chemistry and polyaddition processes involving isocyanates suggest methods that might be relevant for constructing similar molecular frameworks (Qiu, Ding, & Wu, 2013); (Caraculacu & Coseri, 2001).
Molecular Structure Analysis
The molecular structure of isotoosendanin determines its chemical properties and reactivity. Studies on isomeric properties and structural characterization through spectroscopic methods such as NMR, FT-IR, and X-ray crystallography offer insights into understanding isotoosendanin's structure (Barakat et al., 2015); (Rasheedy, 2022).
Chemical Reactions and Properties
Isotoosendanin's chemical reactivity and properties can be inferred from studies on similar molecules. The role of metal ions in chemical reactions, as well as the importance of London dispersion forces in isomerization reactions, provide a foundation for understanding how isotoosendanin might behave in various chemical contexts (Kovalevsky et al., 2010); (Huenerbein, Schirmer, Moellmann, & Grimme, 2010).
Physical Properties Analysis
The physical properties of isotoosendanin, such as solubility, melting point, and stability, are critical for its handling and application in research. Although specific data on isotoosendanin were not available, general methodologies for determining these properties in organic compounds can be applied to isotoosendanin as well (Dussenne et al., 2017).
Chemical Properties Analysis
The chemical properties of isotoosendanin, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, can be explored through advanced synthetic and analytical techniques. Studies on complexation and supramolecular chemistry provide insights into how isotoosendanin might interact with metals and other organic molecules (Heine et al., 2011); (Qin et al., 2012).
Scientific Research Applications
Pharmacokinetics Analysis
Isotoosendanin has been a subject of pharmacokinetic studies. A study by Deng et al. (2013) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS-MS) for quantifying isotoosendanin in rat plasma. This method was applied to determine the pharmacokinetic parameters of isotoosendanin after oral administration to rats, highlighting its significance in understanding the dynamics of isotoosendanin in biological systems (Deng et al., 2013).
Anti-Inflammatory and Analgesic Activities
Xie et al. (2008) investigated the anti-inflammatory and analgesic activities of the ethanolic extract of Melia toosendan fruit and two main limonoid-type triterpenoids isolated from it, including isotoosendanin. Their findings suggest that isotoosendanin contributes to the anti-inflammatory and analgesic effects of Melia toosendan fruit (Xie et al., 2008).
Cancer Research
In cancer research, Zhang et al. (2005) explored the effects of toosendanin, a triterpenoid derivative including isotoosendanin, on human cancer cells. Their study demonstrated significant growth inhibition and apoptosis-induced effects on these cells, suggesting potential applications in cancer therapy (Zhang et al., 2005).
Biochemistry and Genetics
Research in biochemistry and genetics has also involved studies related to compounds like isotoosendanin. Yanofsky (2001) discussed the advancement in biochemistry, genetics, and microbiology through studies on metabolism, which could potentially include research on compounds like isotoosendanin (Yanofsky, 2001).
properties
IUPAC Name |
[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHGAWHOBGXBGC-MIUHORAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913606 | |
Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isochuanliansu | |
CAS RN |
97871-44-8 | |
Record name | Isochuanliansu | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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